CPI 1189 Inhibits p38-MAPK Phosphorylation at ≤10 nM, Contrasting with ATP-Competitive Inhibitors Like SB203580
CPI 1189 potently inhibits p38-MAPK phosphorylation in primary rat astrocytes stimulated with interleukin-1β (IL-1β). This inhibition occurs at concentrations of 10 nM or less [1], with 70-80% suppression of p38 phosphorylation observed across the 10-300 nM concentration range . In contrast, the classic p38 inhibitor SB203580 functions as an ATP-competitive inhibitor requiring binding to the already phosphorylated, active enzyme [2], and does not prevent the upstream phosphorylation event. This mechanistic divergence means CPI 1189 may avoid compensatory feedback activation of upstream kinases that can occur with ATP-competitive inhibitors [3].
| Evidence Dimension | p38-MAPK phosphorylation inhibition |
|---|---|
| Target Compound Data | ≤10 nM (effective concentration for inhibition of phosphorylation); 70-80% inhibition at 10-300 nM |
| Comparator Or Baseline | SB203580 (ATP-competitive inhibitor): binds phosphorylated p38-MAPK active site; does not inhibit phosphorylation |
| Quantified Difference | CPI 1189 inhibits phosphorylation (upstream mechanism); SB203580 inhibits ATP binding (downstream mechanism) — distinct molecular targets within the same pathway |
| Conditions | IL-1β-stimulated primary rat astrocytes |
Why This Matters
This mechanistic distinction is critical for experimental design; CPI 1189 provides a tool for interrogating p38-MAPK phosphoactivation specifically, while SB203580 is suited for studying active-site blockade, and the two should not be considered interchangeable.
- [1] Hensley K, Robinson KA, Pye QN, Floyd RA, Cheng I, Garland WA, Irwin I. CPI-1189 inhibits interleukin 1beta-induced p38-mitogen-activated protein kinase phosphorylation: an explanation for its neuroprotective properties? Neurosci Lett. 2000 Mar 10;281(2-3):179-82. doi:10.1016/s0304-3940(00)00861-2 View Source
- [2] Cuenda A, Rouse J, Doza YN, Meier R, Cohen P, Gallagher TF, Young PR, Lee JC. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 1995 May 8;364(2):229-33. doi:10.1016/0014-5793(95)00357-f View Source
- [3] Müller T. CPI-1189. Centaur. Curr Opin Investig Drugs. 2002 Dec;3(12):1763-7. PMID: 12528314. View Source
